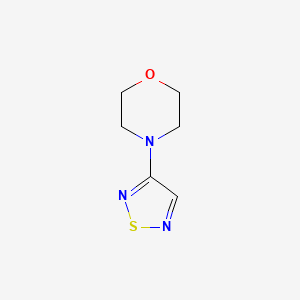![molecular formula C19H16ClN3O B12125102 2-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12125102.png)
2-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide: is a complex heterocyclic compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHClNO
Molecular Weight: 331.77 g/mol
IUPAC Name: This compound
Métodos De Preparación
Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the Fischer indole synthesis. This method typically starts with a cyclohexanone derivative and phenylhydrazine hydrochloride, followed by cyclization to form the indole ring system . Further elaboration of the synthetic steps would be needed for a detailed procedure.
Industrial Production: The industrial-scale production of this compound likely involves optimization of the synthetic route, scalability, and purification methods. Unfortunately, specific industrial protocols are proprietary and not widely available.
Análisis De Reacciones Químicas
Reactivity:
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, leading to modifications in its functional groups.
Substitution: Substituents on the benzamide and quinoline moieties can be replaced via substitution reactions.
Common Reagents and Conditions: These reactions may involve reagents like strong acids, bases, or transition metal catalysts.
Major Products: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further research would be needed to explore these outcomes.
Aplicaciones Científicas De Investigación
Chemistry:
Medicinal Chemistry: Researchers investigate its potential as a drug candidate due to its unique structure.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Biological Activity: Studies explore its effects on cellular processes, such as cell growth, apoptosis, or enzyme inhibition.
Drug Discovery: Researchers screen its derivatives for potential therapeutic applications.
Pharmaceuticals: It may find use in drug development.
Agrochemicals: Its structural features could be relevant for pesticide or herbicide design.
Mecanismo De Acción
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, exploring related indole derivatives and comparing their properties would provide insights into its uniqueness.
Propiedades
Fórmula molecular |
C19H16ClN3O |
|---|---|
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
2-chloro-N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
InChI |
InChI=1S/C19H16ClN3O/c1-12-6-7-13-11-14-8-9-23(18(14)21-17(13)10-12)22-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,22,24) |
Clave InChI |
OSSBOAVAANUQBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4Cl)C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate](/img/structure/B12125022.png)

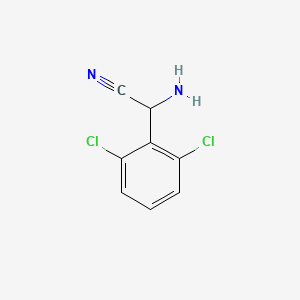
![4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B12125039.png)
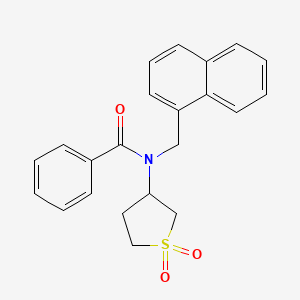
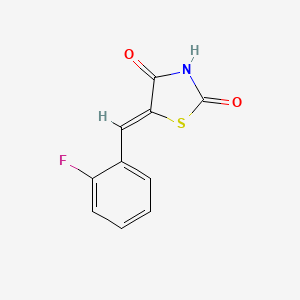
![7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12125053.png)

![N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12125065.png)
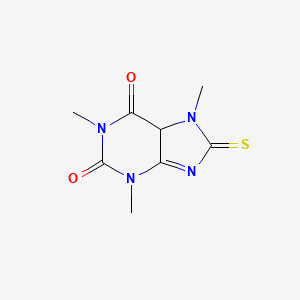
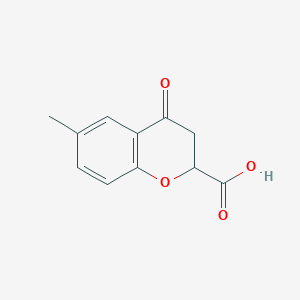
![6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125078.png)
